molecular formula C18H14F4N4O2 B2889251 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1903308-30-4

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2889251
CAS No.: 1903308-30-4
M. Wt: 394.33
InChI Key: WXJNLJZQLVSJTI-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H14F4N4O2 and its molecular weight is 394.33. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions: : This compound undergoes a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and reduction.

  • Common Reagents and Conditions: : Reagents such as sodium hydride, bromine, and palladium catalysts are commonly used. Conditions often involve controlled temperatures and inert atmospheres.

  • Major Products: : The major products of these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex molecules due to its reactive functional groups.

  • Biology: : Investigated for its potential as a molecular probe in studying biological pathways.

  • Medicine: : Explored for its pharmacological properties, particularly its potential as an enzyme inhibitor.

  • Industry: : Utilized in the development of novel materials with enhanced chemical resistance.

Mechanism of Action: The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. Its fluorinated components enhance binding affinity and selectivity, while the triazin-4-one core interacts with active sites to modulate biological activity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds: Compared to other triazin-4-one derivatives, this compound stands out due to its unique trifluoromethylphenyl group, which imparts greater chemical stability and biological activity. Similar compounds include:

  • N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenylacetamide: : Lacks fluorination, resulting in different reactivity.

  • N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide: : Chlorinated analog with distinct chemical properties.

  • N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(methoxy)phenyl)acetamide: : Exhibits different biological activity due to methoxy substitution.

That’s your deep dive into N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide! How fascinating is the world of synthetic chemistry, right?

Biological Activity

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide, a derivative of benzotriazine, has garnered attention for its diverse biological activities. This compound is characterized by a unique triazine structure that contributes to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H14F4N4O3C_{18}H_{14}F_{4}N_{4}O_{3}, with a molecular weight of approximately 410.329 g/mol. The structure includes a triazine ring fused with a phenyl group that bears trifluoromethyl and acetamide substituents, enhancing its lipophilicity and potential receptor interactions.

PropertyValue
Molecular FormulaC18H14F4N4O3C_{18}H_{14}F_{4}N_{4}O_{3}
Molecular Weight410.329 g/mol
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1
XlogP4.1

1. Anticancer Properties

Recent studies have demonstrated that derivatives of benzotriazine, including this compound, exhibit significant anticancer activity. In vitro tests on various cancer cell lines have shown that these compounds can inhibit cell proliferation and induce apoptosis. For instance, compounds synthesized in similar studies displayed low IC50 values against HepG2 liver carcinoma cells, indicating potent cytotoxic effects .

Table: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundHepG2TBD
Standard Drug (Doxorubicin)HepG22.06

2. Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for cholinergic signaling in the nervous system . Such inhibition may lead to therapeutic applications in conditions like Alzheimer's disease.

3. Antimicrobial Activity

Benzotriazine derivatives have also been evaluated for their antimicrobial properties. Preliminary studies indicate that this compound may possess activity against a range of bacterial strains, although specific data on this compound's efficacy is limited .

Case Studies and Research Findings

A study published in Pharmaceutical Research highlighted the synthesis and biological evaluation of various benzotriazine derivatives, noting their potential as anticancer agents due to their ability to bind effectively to target proteins involved in tumor growth . Another research article focused on the structure-activity relationship (SAR) of these compounds, identifying key modifications that enhance their biological activity .

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N4O2/c19-13-4-5-15-14(10-13)17(28)26(25-24-15)7-6-23-16(27)9-11-2-1-3-12(8-11)18(20,21)22/h1-5,8,10H,6-7,9H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJNLJZQLVSJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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